molecular formula C₂₀H₂₈O₅ B122305 Cortienic acid CAS No. 3597-45-3

Cortienic acid

Cat. No.: B122305
CAS No.: 3597-45-3
M. Wt: 348.4 g/mol
InChI Key: XNZSRYSTBKQWGZ-XLXYOEISSA-N
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Description

Cortienic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₅ and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Androstenediols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Agricultural Applications

Cortienic acid has been studied in the context of agriculture, particularly in the enhancement of soil properties. Marinari et al. (2000) investigated the influence of different fertilizers, including organic compounds potentially related to this compound, on soil biological and physical properties. They found that organic treatments improved soil physical and biological properties significantly, suggesting a role for this compound derivatives in agricultural practices (Marinari et al., 2000).

2. Chemical Synthesis and Modification

This compound has been utilized in chemical synthesis, particularly in the field of organic chemistry. Druzgala and Bodor (1990) demonstrated the efficient and selective alkylation of this compound derivatives, highlighting its potential in the synthesis of complex organic molecules (Druzgala & Bodor, 1990).

3. Pharmacological Research

While excluding information related to drug use, dosage, and side effects, it's worth noting that this compound derivatives have been used in pharmacological research. Dobričić et al. (2016) investigated the synthesis and properties of a novel derivative of this compound, focusing on its lipophilicity, which is a key parameter in drug development (Dobričić et al., 2016).

4. Environmental Science Research

In environmental science, this compound derivatives have been considered in studies related to soil health and ecosystem dynamics. Zamanian et al. (2018) discussed the impact of nitrogen fertilization on soil acidification, which could indirectly relate to the behavior of this compound in soil environments (Zamanian et al., 2018).

Mechanism of Action

Target of Action

Cortienic acid is a metabolite of the corticosteroid Loteprednol Etabonate (LE), which is used as an anti-inflammatory agent . The primary targets of this compound, like other corticosteroids, are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation .

Mode of Action

Corticosteroids like this compound exert their effects predominantly at the genomic level . They bind to the glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . This interaction inhibits the inflammatory response to a variety of inciting agents .

Biochemical Pathways

The action of this compound involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are key players in the inflammatory response . By modulating these pathways, this compound can reduce inflammation and immune response .

Pharmacokinetics

This compound is a metabolite of Loteprednol Etabonate (LE), which is rapidly and extensively metabolized to two inactive metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate) . Metabolism occurs locally in ocular tissues, and to the extent that LE reaches the systemic circulation, likely the liver and other tissues into which it is distributed . The elimination of this compound is significantly faster than that of the parent compound, LE .

Result of Action

The action of this compound results in potent anti-inflammatory effects. It is used in the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the local environment in the eye can impact the drug’s effectiveness. The drug is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSRYSTBKQWGZ-XLXYOEISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-45-3
Record name Cortienic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORTIENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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